EGFR T790M/L858R Mutant Selectivity: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivative Outperforms AZD9291 in hERG Liability
A derivative based on the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold (Compound 8) demonstrated sub-nanomolar IC50 values against EGFR L858R and T790M/L858R double mutants with >8-fold selectivity over wild-type EGFR. Critically, this compound exhibited lower binding affinity to the hERG ion channel compared to the approved drug AZD9291 (osimertinib), indicating a potentially reduced cardiac liability profile [1].
| Evidence Dimension | hERG ion channel binding affinity |
|---|---|
| Target Compound Data | Compound 8 (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivative): lower binding affinity than AZD9291 |
| Comparator Or Baseline | AZD9291 (osimertinib): higher hERG binding affinity |
| Quantified Difference | Compound 8 exhibited lower binding affinity to hERG ion channel than AZD9291; exact IC50 values not disclosed but direction of effect clearly stated |
| Conditions | In vitro hERG binding assay; comparative evaluation in same experimental system |
Why This Matters
For procurement decisions in kinase inhibitor programs, derivatives of this scaffold offer a differentiated safety profile with respect to cardiac QT prolongation risk compared to marketed EGFR inhibitors.
- [1] Zhang H, Wu W, Feng C, et al. Design, synthesis, SAR discussion, in vitro and in vivo evaluation of novel selective EGFR modulator to inhibit L858R/T790M double mutants. Eur J Med Chem. 2017;135:12-23. doi:10.1016/j.ejmech.2017.04.014. View Source
